molecular formula C12H15P B1596993 Diallylphenylphosphine CAS No. 29949-75-5

Diallylphenylphosphine

Cat. No.: B1596993
CAS No.: 29949-75-5
M. Wt: 190.22 g/mol
InChI Key: NDIFDGDMWAZLDH-UHFFFAOYSA-N
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Description

Diallylphenylphosphine is an organophosphorus compound with the chemical formula C6H5P(CH2CH=CH2)2. It is a tertiary phosphine, characterized by the presence of a phenyl group and two allyl groups attached to the phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique structural and reactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallylphenylphosphine can be synthesized through the reaction of phenylphosphine with allyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the phenylphosphine acts as a nucleophile, attacking the allyl bromide to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of Grignard reagents. For example, phenylmagnesium bromide can react with dichlorophenylphosphine to produce this compound. This method is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: Diallylphenylphosphine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in nucleophilic substitution reactions, where the allyl groups can be replaced by other substituents.

    Addition: The compound can undergo addition reactions with electrophiles, such as halogens.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and bases like sodium hydride are commonly used.

    Addition: Electrophiles like bromine or chlorine can be used under mild conditions.

Major Products Formed:

Scientific Research Applications

Diallylphenylphosphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diallylphenylphosphine exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes. The compound’s reactivity is largely due to the presence of the phosphorus atom, which can donate electron density to form stable bonds with metals. This property makes it a valuable component in catalytic cycles, particularly in transition metal-catalyzed reactions .

Comparison with Similar Compounds

    Diphenylphosphine: An organophosphorus compound with two phenyl groups attached to the phosphorus atom.

    Dimethylphenylphosphine: Contains one phenyl group and two methyl groups attached to the phosphorus atom.

Comparison:

    Diphenylphosphine: Unlike diallylphenylphosphine, diphenylphosphine lacks the allyl groups, which affects its reactivity and applications. Diphenylphosphine is more commonly used as a precursor to other phosphine ligands.

    Dimethylphenylphosphine: The presence of methyl groups in dimethylphenylphosphine makes it less sterically hindered compared to this compound. .

This compound stands out due to its unique combination of phenyl and allyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

phenyl-bis(prop-2-enyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15P/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIFDGDMWAZLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCP(CC=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369901
Record name Diallylphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29949-75-5
Record name Diallylphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diallylphenylphosphine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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